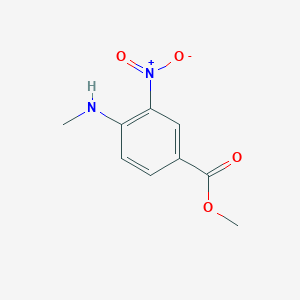

Methyl 4-(methylamino)-3-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(methylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10-7-4-3-6(9(12)15-2)5-8(7)11(13)14/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJMPEWZLDVEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428865 | |

| Record name | methyl 4-(methylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36242-50-9 | |

| Record name | methyl 4-(methylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Methyl 4-(methylamino)-3-nitrobenzoate from 4-chlorobenzoic acid"

An in-depth technical guide to the synthesis of Methyl 4-(methylamino)-3-nitrobenzoate from 4-chlorobenzoic acid.

Introduction

This compound is a valuable intermediate in the field of organic synthesis, particularly for the preparation of pharmaceuticals. Its molecular structure, which includes a methylamino group, a nitro group, and a methyl ester on a benzene ring, makes it a versatile building block for more complex molecules. For instance, its precursor, 4-(methylamino)-3-nitrobenzoic acid, is a key component in the synthesis of various drugs, including antihypertensives and nonsteroidal anti-inflammatory drugs (NSAIDs).[1] This guide details a common and efficient three-step industrial synthesis route starting from 4-chlorobenzoic acid.

The overall synthesis involves:

-

Nitration of 4-chlorobenzoic acid to yield 4-chloro-3-nitrobenzoic acid.

-

Nucleophilic Aromatic Substitution (Amination) of the chlorinated intermediate with methylamine to form 4-(methylamino)-3-nitrobenzoic acid.

-

Fischer Esterification of the resulting carboxylic acid to produce the final product, this compound.

Overall Synthesis Workflow

The logical progression of the synthesis from the starting material to the final product is illustrated below.

Caption: Three-step synthesis of this compound.

Step 1: Nitration of 4-Chlorobenzoic Acid

The first step is the electrophilic aromatic substitution of 4-chlorobenzoic acid. A mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which then attacks the benzene ring. The reaction yields 4-chloro-3-nitrobenzoic acid.[1][2]

Table 1: Quantitative Data for Nitration

| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| 4-Chlorobenzoic Acid | 156.57 | 400 g | 2.55 | Starting Material |

| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | 680 mL | ~12.5 | Solvent/Catalyst |

| Conc. Nitric Acid (HNO₃) | 63.01 | 216 mL | ~4.85 | Nitrating Agent |

| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | 216 mL | ~3.98 | Nitrating Mixture |

| Product | ||||

| 4-Chloro-3-nitrobenzoic Acid | 201.56 | 525.7 g | 2.61 | Intermediate |

| Yield: 98.7%[3] |

Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzoic Acid[3]

-

Preparation: To a 2-liter, three-necked, round-bottom flask equipped with a mechanical stirrer, add 680 mL of concentrated sulfuric acid and 400 g of 4-chlorobenzoic acid.

-

Cooling: Stir the mixture and cool it to 0°C using an ice bath.

-

Nitrating Mixture Addition: In a separate flask, prepare the nitrating mixture by carefully adding 216 mL of concentrated nitric acid to 216 mL of concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the internal temperature is maintained between 10°C and 25°C.

-

Reaction: After the addition is complete, raise the reaction temperature to 37°C and allow the mixture to stir for 10-14 hours.

-

Work-up: Pour the reaction mixture over crushed ice. The product will precipitate out of the solution.

-

Isolation: Filter the solid product, wash it with cold water until the filtrate is neutral, and then dry it. This procedure yields approximately 525.7 g (98.7%) of 4-chloro-3-nitrobenzoic acid with a melting point of 178-180°C. The product is typically used in the next step without further purification.[3]

Step 2: Amination of 4-Chloro-3-nitrobenzoic Acid

This step involves a nucleophilic aromatic substitution reaction. The chlorine atom on 4-chloro-3-nitrobenzoic acid is displaced by the methylamino group from an aqueous solution of methylamine.[4] The reaction is typically heated to reflux to ensure completion.

Table 2: Quantitative Data for Amination

| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| 4-Chloro-3-nitrobenzoic Acid | 201.56 | 400 g | 1.98 | Starting Material |

| Methylamine (25-30% aq. soln.) | 31.06 | 1025 g | ~8.25-9.9 | Nucleophile/Solvent |

| 2M Sulfuric Acid (H₂SO₄) | 98.08 | As needed | - | pH Adjustment |

| Ethanol (EtOH) | 46.07 | 1.5 L | - | Recrystallization Solvent |

| Product | ||||

| 4-(Methylamino)-3-nitrobenzoic Acid | 196.16 | 371 g | 1.89 | Intermediate |

| Yield: 95.5%[5] |

Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid[5]

-

Reaction Setup: Suspend 400 g (1.98 mol) of 4-chloro-3-nitrobenzoic acid in 1025 g of a 25-30% aqueous solution of methylamine in a suitable reaction flask.

-

Heating: Heat the mixture to reflux. A clear solution should form. Continue refluxing for 4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the solution to room temperature.

-

pH Adjustment: Slowly add 2M aqueous sulfuric acid to adjust the pH to approximately 2. This will cause an orange solid to precipitate.

-

Isolation and Washing: Isolate the precipitate by filtration and wash the filter cake with 500 mL of water.

-

Purification: Transfer the wet solid to a new flask with 1.5 L of ethanol and heat the mixture to reflux for 1 hour. After cooling to room temperature, filter the suspension.

-

Drying: Dry the resulting orange powder at 60°C under vacuum to obtain approximately 371 g (95.5%) of 4-(methylamino)-3-nitrobenzoic acid.[5]

Step 3: Fischer Esterification

The final step is the conversion of the carboxylic acid group of 4-(methylamino)-3-nitrobenzoic acid into a methyl ester. This is achieved through a Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1]

Table 3: Quantitative Data for Fischer Esterification

| Reactant/Reagent | Molar Mass ( g/mol ) | Representative Quantity | Moles | Role |

| 4-(Methylamino)-3-nitrobenzoic Acid | 196.16 | 100 g | 0.51 | Starting Material |

| Methanol (CH₃OH) | 32.04 | 500 mL | ~12.4 | Reactant/Solvent |

| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | 5 mL | ~0.09 | Catalyst |

| Saturated Sodium Bicarbonate (aq.) | 84.01 | As needed | - | Neutralization |

| Product | ||||

| This compound | 210.18 | ~101 g | 0.48 | Final Product |

| Representative Yield: ~94% |

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 100 g (0.51 mol) of 4-(methylamino)-3-nitrobenzoic acid in 500 mL of methanol.

-

Catalyst Addition: Carefully and slowly add 5 mL of concentrated sulfuric acid to the stirred suspension.

-

Heating: Heat the reaction mixture to reflux and maintain it for 4-6 hours, or until TLC indicates the consumption of the starting material.

-

Solvent Removal: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Work-up: Dissolve the residue in a suitable organic solvent like ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a solid.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Dabigatran etexilate and related substances, processes and compositions, and use of the substances as reference standards and markers - Eureka | Patsnap [eureka.patsnap.com]

"Methyl 4-(methylamino)-3-nitrobenzoate chemical properties and structure"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in organic synthesis. The document details its chemical properties, structure, synthesis protocols, and significant applications, particularly in the pharmaceutical industry. All quantitative data is presented in structured tables, and the experimental workflow is visualized using the DOT language.

Introduction and Nomenclature

This compound is a substituted aromatic compound containing a methylamino group, a nitro group, and a methyl ester functionality on a benzene ring. Its specific substitution pattern makes it a valuable precursor in the synthesis of various complex organic molecules and active pharmaceutical ingredients. The IUPAC name for this compound is this compound.[1]

Chemical Structure

The chemical structure of this compound is characterized by a benzene ring substituted at position 1 with a methoxycarbonyl group, at position 4 with a methylamino group, and at position 3 with a nitro group.

Table 1: Structural Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | COC(=O)C1=CC(=C(C=C1)NC)--INVALID-LINK--[O-] |

| InChI Key | RUJMPEWZLDVEAV-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound is a solid at room temperature.[2] The table below summarizes its key physicochemical properties.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [2] |

| Molecular Weight | 210.19 g/mol | [2] |

| Appearance | Solid | [2] |

| CAS Number | 36242-50-9, 71254-71-2 | [1][2] |

Synthesis

The synthesis of this compound is typically achieved through a multi-step process starting from 4-chlorobenzoic acid. The overall workflow involves nitration, amination, and finally, esterification.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-4-chlorobenzoic Acid (Nitration)

A common industrial method for the synthesis of the precursor, 4-(methylamino)-3-nitrobenzoic acid, begins with 4-chlorobenzoic acid. This process involves nitration followed by nucleophilic substitution with methylamine.[1]

-

Reactants: 4-chlorobenzoic acid, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure: 4-chlorobenzoic acid is reacted with a mixture of concentrated sulfuric acid and nitric acid to yield 3-nitro-4-chlorobenzoic acid.[1]

Step 2: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid (Amination)

-

Reactants: 3-nitro-4-chlorobenzoic acid, aqueous methylamine.

-

Procedure: The 3-nitro-4-chlorobenzoic acid produced in the previous step undergoes a reaction with an aqueous solution of methylamine. The reaction mixture is heated. Upon completion, the pH is adjusted with an acid to precipitate the product, 4-(methylamino)-3-nitrobenzoic acid.[1] A patent also describes a similar process where 4-chloro-3-nitrobenzoic acid is reacted with methylamine to produce 4-methylamino-3-nitrobenzoic acid.

Step 3: Synthesis of this compound (Fischer Esterification)

The final step is the conversion of the carboxylic acid to its methyl ester via Fischer esterification.

-

Reactants: 4-(methylamino)-3-nitrobenzoic acid, methanol, strong acid catalyst (e.g., sulfuric acid).

-

Procedure: 4-(methylamino)-3-nitrobenzoic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added to the solution. The mixture is then heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography. After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then neutralized, typically with a sodium bicarbonate solution, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Data

Table 3: Expected Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | - Aromatic protons (multiplets) in the aromatic region. - Singlet for the methyl ester protons (-OCH₃). - Singlet for the methylamino proton (-NHCH₃). - Signal for the amine proton (-NH), which may be broad and its chemical shift can be concentration-dependent. |

| ¹³C NMR | - Carbonyl carbon of the ester. - Aromatic carbons (multiple signals). - Methyl carbon of the ester group. - Methyl carbon of the methylamino group. |

| IR Spectroscopy | - N-H stretching vibration from the secondary amine. - C=O stretching vibration from the ester. - Asymmetric and symmetric stretching vibrations of the nitro group (NO₂). - C-H stretching from the aromatic ring and methyl groups. - C-N stretching vibration. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ). - Fragmentation patterns corresponding to the loss of functional groups such as -OCH₃, -NO₂, etc. |

Applications in Organic Synthesis

This compound and its precursor, 4-(methylamino)-3-nitrobenzoic acid, are valuable intermediates in the pharmaceutical industry. The carboxylic acid is a key intermediate in the synthesis of antihypertensive drugs.[1] It is anticipated that the ester form is also a crucial building block in similar synthetic pathways.[1]

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression of functional group transformations on the aromatic ring. The diagram below illustrates the dependency of each step on the successful completion of the previous one.

Caption: Logical flow of the synthesis process.

References

An In-depth Technical Guide to Ethyl 4-(methylamino)-3-nitrobenzoate (CAS 71254-71-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-(methylamino)-3-nitrobenzoate (CAS 71254-71-2), a key chemical intermediate in organic synthesis. This document details its chemical and physical properties, outlines its synthesis, and discusses its significant role in the pharmaceutical industry, particularly as a crucial building block in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using DOT language diagrams.

Chemical and Physical Properties

Ethyl 4-(methylamino)-3-nitrobenzoate is a solid organic compound.[1] While a specific melting point is not consistently reported in the literature, related nitrobenzoate compounds have melting points ranging from 53°C to 72°C.[2][3] It is generally soluble in organic solvents like ethanol and chloroform, with limited solubility in water.[4]

| Property | Value | Reference(s) |

| CAS Number | 71254-71-2 | [1] |

| IUPAC Name | Ethyl 4-(methylamino)-3-nitrobenzoate | |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| Physical Form | Solid | [1] |

| Solubility | Soluble in ethanol and ether; sparingly soluble in water. | [4] |

Synthesis and Experimental Protocols

The primary route for the synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form 4-(methylamino)-3-nitrobenzoic acid, which is then esterified.[5] A detailed experimental protocol for a key step in its utilization, the reduction of the nitro group to form ethyl 3-amino-4-(methylamino)benzoate, is described below as it is a critical transformation in the synthesis of its downstream products.[6]

Experimental Protocol: Reduction of Ethyl 4-(methylamino)-3-nitrobenzoate

This protocol describes the reduction of the nitro group of Ethyl 4-(methylamino)-3-nitrobenzoate to an amino group, a common step in the synthesis of pharmaceutical ingredients.

Materials:

-

Ethyl 4-(methylamino)-3-nitrobenzoate

-

Methanol

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

-

Parr shaker apparatus

-

Celite

Procedure:

-

A solution of Ethyl 4-(methylamino)-3-nitrobenzoate (13.0 g, 58 mmol) in methanol (180 mL) is prepared.[6]

-

A slurry of 10% Pd/C (1.3 g in 10 mL of ethanol) is added to the solution under a nitrogen atmosphere.[6]

-

The reaction vessel is placed in a Parr shaker at room temperature under a hydrogen pressure of 60 psi for 5 hours.[6]

-

Upon completion of the reaction, the mixture is filtered through a celite bed to remove the catalyst.[6]

-

The filtrate is concentrated under vacuum to yield ethyl 3-amino-4-(methylamino)benzoate.[6]

The following diagram illustrates the general synthesis workflow for a key precursor, 4-(methylamino)-3-nitrobenzoic acid.

Biological Significance and Role in Drug Development

Ethyl 4-(methylamino)-3-nitrobenzoate is not known to possess significant direct biological activity itself. Its primary importance in the field of drug development lies in its role as a key intermediate in the synthesis of more complex and pharmacologically active molecules.

Precursor to Dabigatran Etexilate

The most notable application of Ethyl 4-(methylamino)-3-nitrobenzoate is as a starting material for the synthesis of Dabigatran etexilate.[7][8][9] Dabigatran etexilate is an oral anticoagulant that acts as a direct thrombin inhibitor.[10]

The synthesis of Dabigatran etexilate from a derivative of Ethyl 4-(methylamino)-3-nitrobenzoate involves a multi-step process. A crucial step is the reduction of the nitro group of an intermediate derived from Ethyl 4-(methylamino)-3-nitrobenzoate, followed by a series of reactions to build the final complex molecule.[11]

Mechanism of Action and Signaling Pathway of Dabigatran

As Ethyl 4-(methylamino)-3-nitrobenzoate is a precursor to Dabigatran, understanding the mechanism of action of Dabigatran provides context for the end-application of this chemical intermediate.

Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[12][13] By binding to the active site of thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots.[14] It can inhibit both free and clot-bound thrombin.[15][16] This action is central to its therapeutic effect in preventing and treating thromboembolic disorders.[17]

The coagulation cascade is a complex signaling pathway. Dabigatran's inhibitory action on thrombin effectively blocks the final common pathway of this cascade.

Conclusion

Ethyl 4-(methylamino)-3-nitrobenzoate is a valuable chemical intermediate with its primary significance rooted in its application in the synthesis of the anticoagulant drug Dabigatran etexilate. While it does not exhibit notable biological activity on its own, its structural features make it a critical component for the construction of this pharmacologically important molecule. This guide has provided a detailed overview of its chemical properties, synthesis, and its indirect but vital role in the development of a key therapeutic agent. For researchers and professionals in drug development, understanding the chemistry and application of such intermediates is fundamental to the advancement of new pharmaceuticals.

References

- 1. Ethyl4-methylamino-3-nitrobenzoate | CymitQuimica [cymitquimica.com]

- 2. Ethyl 3-methyl-4-nitrobenzoate [myskinrecipes.com]

- 3. Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 6. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Dabigatran Etexilate [yyhx.ciac.jl.cn]

- 9. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]

- 10. The pharmacology and therapeutic use of dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

Spectroscopic and Synthetic Profile of Methyl 4-(methylamino)-3-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthesis of Methyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document details its predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), outlines general experimental protocols for these analytical techniques, and includes a schematic for the analytical workflow.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | Ar-H (H-2) |

| ~7.9 | dd | 1H | Ar-H (H-6) |

| ~6.9 | d | 1H | Ar-H (H-5) |

| ~3.9 | s | 3H | -OCH₃ |

| ~3.1 | d | 3H | -NHCH₃ |

| ~8.2 | br s | 1H | -NH |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants (J) would be approximately 2 Hz for meta coupling and 9 Hz for ortho coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~150 | Ar-C (C-4) |

| ~137 | Ar-C (C-3) |

| ~135 | Ar-C (C-6) |

| ~130 | Ar-C (C-2) |

| ~120 | Ar-C (C-1) |

| ~115 | Ar-C (C-5) |

| ~52 | -OCH₃ |

| ~30 | -NHCH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H Stretch |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~2850-2960 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1530, ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1100 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 210 | [M]⁺ (Molecular Ion) |

| 179 | [M - OCH₃]⁺ |

| 163 | [M - NO₂]⁺ |

| 151 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation : The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.

-

Acquisition of ¹H NMR Spectrum : The instrument is tuned to the proton frequency. A standard single-pulse experiment is run. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

Acquisition of ¹³C NMR Spectrum : The instrument is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically performed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, the KBr pellet method is common.[2] A few milligrams of the compound are ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3]

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of the KBr pellet or the clean salt plate is recorded first. Then, the sample is placed in the instrument's sample holder, and the spectrum is recorded. The final spectrum is the ratio of the sample spectrum to the background spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For direct infusion, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization : The sample molecules are ionized. Electron ionization (EI) is a common technique where high-energy electrons bombard the sample, causing ionization and fragmentation.[4]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[4]

-

Detection : An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.[4]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

References

"solubility of Methyl 4-(methylamino)-3-nitrobenzoate in common lab solvents"

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of Methyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on providing qualitative solubility information inferred from its precursor and structurally similar compounds. Furthermore, detailed experimental protocols for determining the solubility of organic compounds in common laboratory solvents are presented. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a substituted aromatic ring, imparts specific physicochemical properties that influence its behavior in different solvent systems. Understanding the solubility of this intermediate is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide aims to provide a foundational understanding of its solubility characteristics and the methodologies to determine them empirically.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 36242-50-9 | [1] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| Appearance | Solid | [1] |

Solubility Profile

Table 1: Qualitative Solubility of 4-(Methylamino)-3-nitrobenzoic Acid and Structurally Similar Compounds

| Compound | Water | Ethanol | Methanol | DMSO | Ether | Chloroform | Acetone |

| 4-(Methylamino)-3-nitrobenzoic acid (precursor) | Soluble | Soluble | Soluble | Soluble | - | - | - |

| Ethyl 4-nitrobenzoate | Limited | Soluble | - | - | - | Soluble | Soluble |

| Methyl 3-nitrobenzoate | Insoluble | Slightly Soluble | Slightly Soluble | - | Slightly Soluble | - | - |

| Ethyl 4-aminobenzoate (Benzocaine) | Sparingly Soluble | Soluble | - | - | Soluble | Soluble | - |

Based on the data presented in Table 1, it is anticipated that this compound will exhibit good solubility in polar organic solvents such as DMSO, ethanol, and methanol, and likely limited solubility in water. The presence of the methyl ester group, as opposed to the carboxylic acid in its precursor, may slightly decrease its polarity and water solubility.

Experimental Protocol for Solubility Determination

The following is a general protocol for the qualitative and semi-quantitative determination of the solubility of an organic compound like this compound in various laboratory solvents.[2][3][4]

4.1. Materials

-

This compound

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Spatula

-

Analytical balance

-

Solvents: Purified water, Ethanol, Methanol, Dimethyl sulfoxide (DMSO), Acetone, Dichloromethane, Diethyl ether, Toluene, Hexane.

4.2. Procedure

-

Preparation: Accurately weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition (for insoluble or partially soluble compounds): If the compound is not fully soluble in 1 mL, add another 1 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 10 mL.

-

Heating (optional): For compounds that are insoluble at room temperature, the mixture can be gently heated to assess the effect of temperature on solubility. Ensure to cool the solution to room temperature to check for precipitation.

-

Record Results: Record the solubility as:

-

Very Soluble: Dissolves in < 1 mL of solvent.

-

Soluble: Dissolves in 1-3 mL of solvent.

-

Sparingly Soluble: Dissolves in 3-10 mL of solvent.

-

Insoluble: Does not dissolve in 10 mL of solvent.

-

Experimental Workflow Visualization

The logical workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the surveyed literature, this guide provides a robust framework for understanding and determining its solubility. By analyzing the properties of its precursor and structurally related molecules, it is predicted that the compound will be soluble in polar organic solvents. The detailed experimental protocol provided herein offers a systematic approach for researchers to empirically determine the solubility of this and other organic compounds, which is a critical step for its successful application in research and development.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for methyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in the pharmaceutical industry. This document details the core synthetic routes, experimental methodologies, and quantitative data to support research and development in organic synthesis and drug discovery.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a substituted benzene ring with methylamino, nitro, and methyl ester functional groups, makes it a versatile precursor for the elaboration of more complex molecules. Notably, it is a key intermediate in the synthesis of dabigatran etexilate, a direct thrombin inhibitor. This guide will focus on the most prevalent and efficient synthetic pathways to this compound, providing detailed experimental protocols and comparative data.

Core Synthesis Pathways

The synthesis of this compound is typically achieved through a two-step process:

-

Synthesis of the precursor acid: 4-(Methylamino)-3-nitrobenzoic acid is synthesized.

-

Esterification: The precursor acid is then esterified to yield the final product.

Two primary pathways for the synthesis of the 4-(methylamino)-3-nitrobenzoic acid precursor are widely documented.

Pathway 1: From 4-Halogenated Benzoic Acid

This common industrial method starts with either 4-chloro-3-nitrobenzoic acid or 4-chlorobenzoic acid.[1][2][3][4]

-

Step 1a: Nitration of 4-Chlorobenzoic Acid. If starting with 4-chlorobenzoic acid, the first step is nitration to introduce the nitro group at the 3-position. This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid.[1][3]

-

Step 1b: Nucleophilic Aromatic Substitution. The resulting 4-chloro-3-nitrobenzoic acid undergoes a nucleophilic aromatic substitution reaction with an aqueous solution of methylamine.[1][3][4] The reaction mixture is heated, and upon completion, the pH is adjusted with an acid to precipitate the product, 4-(methylamino)-3-nitrobenzoic acid.[1][3][4]

Pathway 2: From Methyl 4-Fluoro-3-nitrobenzoate

An alternative route involves a nucleophilic aromatic substitution (SNAr) reaction starting from methyl 4-fluoro-3-nitrobenzoate. The fluorine atom is a good leaving group, and its reaction with a primary amine like methylamine proceeds efficiently.

Experimental Protocols

Pathway 1: Detailed Methodology

Step 1a: Nitration of 4-Chlorobenzoic Acid

-

Reagents: 4-chlorobenzoic acid, concentrated sulfuric acid, concentrated nitric acid.

-

Procedure: 4-chlorobenzoic acid is dissolved in concentrated sulfuric acid. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise while maintaining a low temperature (typically 0-10 °C) with an ice bath. After the addition is complete, the reaction mixture is stirred for a short period and then poured onto crushed ice to precipitate the product, 4-chloro-3-nitrobenzoic acid. The solid is collected by filtration and washed with water.[1][3]

Step 1b: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

-

Reagents: 4-chloro-3-nitrobenzoic acid, aqueous methylamine solution (25-30%).

-

Procedure: 4-chloro-3-nitrobenzoic acid is suspended in an aqueous solution of methylamine.[4] The mixture is heated to reflux for several hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). After completion, the solution is cooled, and the pH is adjusted to approximately 2 with an acid (e.g., 2M sulfuric acid) to precipitate the product.[4] The resulting solid is filtered, washed with water and ethanol, and then dried under vacuum to yield 4-(methylamino)-3-nitrobenzoic acid as a yellow or orange powder.[4]

Step 2: Esterification to this compound

-

Reagents: 4-(methylamino)-3-nitrobenzoic acid, methanol, strong acid catalyst (e.g., concentrated sulfuric acid).

-

Procedure: 4-(methylamino)-3-nitrobenzoic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for several hours.[1] After the reaction is complete, the mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield this compound.

Quantitative Data Summary

| Starting Material | Intermediate/Product | Reagents | Reaction Conditions | Yield | Purity (HPLC) | Reference |

| 4-chloro-3-nitrobenzoic acid | 4-(methylamino)-3-nitrobenzoic acid | 25-30% aq. methylamine | Reflux, 4 hours | 97.5% | 97.7% | [4] |

| 4-chloro-3-nitrobenzoic acid | 4-(methylamino)-3-nitrobenzoic acid | 25-30% aq. methylamine | Reflux, 2 hours | - | 99.1% | [4] |

| 4-chloro-3-nitrobenzoic acid | 4-(methylamino)-3-nitrobenzoic acid | 25-30% aq. methylamine | Reflux, 1 hour | 95.5% | 99.4% | [4] |

Synthesis Pathway Visualizations

Caption: Synthesis of this compound from 4-Chlorobenzoic Acid.

Caption: Synthesis via Nucleophilic Aromatic Substitution of a Fluorinated Precursor.

Applications in Pharmaceutical Synthesis

This compound and its precursor acid are valuable intermediates in the pharmaceutical industry.[1] 4-(Methylamino)-3-nitrobenzoic acid is a key intermediate in the synthesis of antihypertensive drugs.[1] The ester form is a crucial building block in similar synthetic pathways.[1] For instance, it is a documented intermediate in the synthesis of Dabigatran etexilate.[2][5]

Conclusion

The synthesis of this compound is well-established, with the pathway involving the nucleophilic substitution of a halogenated precursor by methylamine followed by esterification being the most reported and industrially scalable method. The choice of starting material, whether 4-chlorobenzoic acid or a pre-functionalized nitro-halogenated benzene derivative, will depend on factors such as cost, availability, and desired purity of the final product. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Dabigatran Etexilate [yyhx.ciac.jl.cn]

- 3. Page loading... [wap.guidechem.com]

- 4. Dabigatran etexilate and related substances, processes and compositions, and use of the substances as reference standards and markers - Eureka | Patsnap [eureka.patsnap.com]

- 5. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate: Physical Properties and Synthetic Importance

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the physical properties of Methyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. The document details available physicochemical data, outlines standardized experimental protocols for determining these properties, and visualizes the compound's crucial role in the synthesis of therapeutic agents.

Core Physical Properties

While specific, experimentally determined melting and boiling points for this compound are not consistently reported in readily accessible literature, its physical state is known to be a solid at ambient temperature.[1] For comparative purposes, the physical properties of its immediate precursor, 4-(methylamino)-3-nitrobenzoic acid, and other structurally related nitrobenzoate compounds are presented in Table 1. This data provides a valuable reference for estimating the expected physical characteristics of the title compound.

Table 1: Physicochemical Data of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| This compound | 36242-50-9 | C₉H₁₀N₂O₄ | Not available | Not available |

| 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | C₈H₈N₂O₄ | >300 | 393.7 ± 37.0 (Predicted) |

| Methyl 4-methyl-3-nitrobenzoate | 7356-11-8 | C₉H₉NO₄ | 49 - 53[2] | Not available |

| Methyl 3-nitrobenzoate | 618-95-1 | C₈H₇NO₄ | 78 - 80[3] | 279[3] |

| Methyl 4-nitrobenzoate | 619-50-1 | C₈H₇NO₄ | 94 - 96 | Not available |

Experimental Protocols for Physical Property Determination

Standardized methodologies are critical for the accurate determination of a compound's physical properties. The following sections detail the conventional laboratory protocols for measuring the melting and boiling points of organic solids.

Melting Point Determination: Capillary Method

This protocol is the standard for accurately determining the melting range of a crystalline solid such as this compound.

Materials and Equipment:

-

Melting point apparatus (e.g., Thiele tube with heating oil or a digital instrument)

-

Glass capillary tubes (sealed at one end)

-

Calibrated thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small quantity of dry this compound is placed in a mortar and ground into a fine powder to ensure uniform heating.

-

Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and gently tapped to pack the sample into the sealed end, achieving a sample height of approximately 2-3 mm.

-

Apparatus Assembly: The loaded capillary tube is secured to the thermometer, aligning the sample with the thermometer bulb. The assembly is then inserted into the heating block or bath of the melting point apparatus.

-

Heating and Observation: The sample is heated at a steady, slow rate of 1-2 °C per minute, especially when approaching the anticipated melting temperature.

-

Data Recording: Two temperatures are recorded: the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid. This range constitutes the melting point.

Boiling Point Determination: Capillary Method

Given that this compound is a solid, this method would be employed to determine its boiling point under reduced pressure to prevent decomposition at high temperatures.

Materials and Equipment:

-

Small-scale distillation apparatus or a Thiele tube setup

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Calibrated thermometer

-

Heating mantle or oil bath

Procedure:

-

Sample Introduction: A small amount (a few drops) of the molten compound is placed in the small test tube.

-

Capillary Placement: A capillary tube, with its sealed end pointing upwards, is placed inside the test tube, submerged in the liquid.

-

Heating: The apparatus is gently heated. The air trapped inside the capillary will expand and exit as a slow stream of bubbles.

-

Equilibrium Observation: The heating rate is increased until a continuous and rapid stream of bubbles emerges from the capillary's open end.

-

Boiling Point Reading: The heat source is then removed. The temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube is recorded as the boiling point at the given pressure.

Synthetic Utility and Logical Workflow

This compound is a pivotal intermediate in the synthesis of complex pharmaceuticals, most notably the direct thrombin inhibitor, Dabigatran etexilate.[4][5][6]

Synthetic Workflow

The synthesis of this compound is typically achieved through a two-step process beginning with 4-chloro-3-nitrobenzoic acid. This involves a nucleophilic aromatic substitution reaction with methylamine, followed by a Fischer esterification.

Caption: Synthetic pathway to this compound.

Role in Drug Development: The Synthesis of Dabigatran Etexilate

The significance of this compound in drug development is exemplified by its role as a key precursor in the synthesis of Dabigatran etexilate. The logical progression from this intermediate to the final active pharmaceutical ingredient involves several key transformations.

Caption: Key intermediate in the synthesis of Dabigatran etexilate.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. chembk.com [chembk.com]

- 4. Synthesis of Dabigatran Etexilate [yyhx.ciac.jl.cn]

- 5. researchgate.net [researchgate.net]

- 6. WO2015124764A1 - Synthesis process of dabigatran etexilate mesylate, intermediates of the process and novel polymorph of dabigatran etexilate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 4-(methylamino)-3-nitrobenzoic acid, a key intermediate in the pharmaceutical industry.[1][2][3] This document details the prevalent synthetic pathways, experimental protocols, and quantitative data to support research and development in medicinal chemistry and process development.

Introduction

4-(Methylamino)-3-nitrobenzoic acid is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs), including antihypertensive drugs like Candesartan and Irbesartan, as well as nonsteroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and Naproxen.[1][3] Its molecular structure, featuring a carboxylic acid, a secondary amine, and a nitro group, offers versatile reactivity for the construction of complex molecular architectures. This guide will focus on the most common and industrially relevant synthetic methodologies for its preparation.

Synthetic Pathways

The synthesis of 4-(methylamino)-3-nitrobenzoic acid is primarily achieved through a few key pathways, with the most common starting from readily available halo-benzoic acids.

Pathway 1: From 4-Chlorobenzoic Acid

A widely adopted industrial method for synthesizing 4-(methylamino)-3-nitrobenzoic acid begins with 4-chlorobenzoic acid.[1][4] This two-step process involves an initial nitration reaction followed by a nucleophilic aromatic substitution.

-

Nitration of 4-Chlorobenzoic Acid: 4-Chlorobenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-3-nitrobenzoic acid.[1][2]

-

Amination with Methylamine: The resulting 4-chloro-3-nitrobenzoic acid then undergoes a nucleophilic aromatic substitution reaction with an aqueous solution of methylamine, where the methylamino group displaces the chlorine atom to form the final product.[1][2][5]

Pathway 2: From 4-Fluorobenzoic Acid

An alternative, yet similar, pathway utilizes 4-fluorobenzoic acid as the starting material. The reaction sequence mirrors that of the chloro-derivative.

-

Nitration of 4-Fluorobenzoic Acid: 4-Fluorobenzoic acid is nitrated to produce 4-fluoro-3-nitrobenzoic acid.[2]

-

Amination with Methylamine: Subsequently, a nucleophilic aromatic substitution with methylamine is performed to yield 4-(methylamino)-3-nitrobenzoic acid.[2]

Pathway 3: From 3,4-Dinitrobenzoic Acid

Another synthetic route involves the selective mono-amination of 3,4-dinitrobenzoic acid. In this method, 3,4-dinitrobenzoic acid is dissolved in ethanol and treated with methylamine in the presence of a base like triethylamine to afford 4-(methylamino)-3-nitrobenzoic acid with a reported yield of 81%.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the primary synthetic pathway starting from 4-chlorobenzoic acid.

| Reactant | Molecular Weight ( g/mol ) | Amount | Molar Ratio |

| 4-Chlorobenzoic Acid | 156.57 | 400 g | 1 |

| Concentrated Nitric Acid | 63.01 | 216 mL | ~1.3 |

| Concentrated Sulfuric Acid | 98.08 | 680 mL + 216 mL | ~5 |

| Product | Molecular Weight ( g/mol ) | Yield | Melting Point (°C) |

| 4-Chloro-3-nitrobenzoic Acid | 201.56 | 98.7% | 178-180 |

| Reactant | Starting Material | Reagent |

| 4-Chloro-3-nitrobenzoic Acid | - | Aqueous Methylamine (30-40%) |

| Product | Molecular Weight ( g/mol ) | Appearance |

| 4-(Methylamino)-3-nitrobenzoic Acid | 196.16 | Yellow Solid |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-(methylamino)-3-nitrobenzoic acid starting from 4-chlorobenzoic acid.

Step 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid

-

To a 2-liter, three-necked, round-bottom flask equipped with a mechanical stirrer, add 680 mL of concentrated sulfuric acid and 400 g of p-chlorobenzoic acid.[7]

-

Stir the mixture and cool it to 0°C using an ice bath.[2][7]

-

Prepare a nitrating mixture by adding 216 mL of concentrated nitric acid to 216 mL of concentrated sulfuric acid.[7]

-

Slowly add the nitrating mixture dropwise to the reaction flask, ensuring the temperature is maintained between 10°C and 25°C.[7]

-

After the addition is complete, raise the reaction temperature to 37°C and continue stirring for 10-14 hours.[7]

-

Pour the reaction mixture over crushed ice to precipitate the product.[2][7]

-

Filter the precipitate, wash it with water until neutral, and dry to obtain 4-chloro-3-nitrobenzoic acid.[4]

Step 2: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 4-chloro-3-nitrobenzoic acid obtained from the previous step in a 30% aqueous solution of methylamine.[4]

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]

-

Once the reaction is complete, cool the mixture to room temperature.[8]

-

Acidify the solution by slowly adding acetic acid to adjust the pH to approximately 3-5, which will cause the product to precipitate.[8]

-

Collect the yellow solid precipitate by vacuum filtration and wash with water.[4][8]

-

Dry the product to obtain 4-(methylamino)-3-nitrobenzoic acid.

Reaction Pathway Diagrams

The following diagrams illustrate the synthetic workflows described above.

Caption: Synthesis from 4-Chlorobenzoic Acid.

Caption: Synthesis from 4-Fluorobenzoic Acid.

Caption: Synthesis from 3,4-Dinitrobenzoic Acid.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 6. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Nitration of 4-Methylaminobenzoic Acid

The nitration of 4-methylaminobenzoic acid is a key electrophilic aromatic substitution reaction that yields 4-(methylamino)-3-nitrobenzoic acid. This product serves as a versatile intermediate in the synthesis of various pharmaceuticals, including antihypertensives like Candesartan and Irbesartan, as well as nonsteroidal anti-inflammatory drugs (NSAIDs)[1]. It is also utilized in the production of azo dyes and as a monomer in polymer synthesis[1]. Understanding the mechanism, regioselectivity, and experimental parameters of this reaction is crucial for optimizing its yield and purity for these applications.

This technical guide provides a detailed overview of the reaction mechanism, a comprehensive experimental protocol, and a summary of relevant data.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 4-methylaminobenzoic acid proceeds via an electrophilic aromatic substitution (SEAr) pathway[2][3]. The overall reaction involves the substitution of a hydrogen atom on the aromatic ring with a nitro group (-NO₂).

Caption: Overall nitration reaction of 4-methylaminobenzoic acid.

Step 1: Generation of the Electrophile (Nitronium Ion)

The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺). Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion[4].

Caption: Formation of the nitronium ion electrophile.

Step 2: Electrophilic Attack and Regioselectivity

The 4-methylaminobenzoic acid molecule has two substituents influencing the position of electrophilic attack:

-

-NHCH₃ (Methylamino group): A strongly activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance[2].

-

-COOH (Carboxylic acid group): A deactivating, meta-director because it withdraws electron density from the ring[5][6].

The powerful activating effect of the methylamino group dominates the directing effects. It directs the incoming electrophile to the positions ortho and para to it. Since the para position is already occupied by the carboxylic acid group, the substitution occurs at one of the ortho positions (C3 or C5). The nitro group is installed at the C3 position, ortho to the methylamino group and meta to the carboxylic acid group.

Step 3: Formation and Stabilization of the Sigma Complex

The nucleophilic π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex[4]. The positive charge is delocalized over the ring and, crucially, onto the nitrogen atom of the methylamino group, which provides significant stabilization.

Caption: Mechanism of electrophilic attack and resonance stabilization.

Step 4: Deprotonation and Aromatization

A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring, yielding the final product, 4-methylamino-3-nitrobenzoic acid[4].

Experimental Protocol

While a specific protocol for the direct nitration of 4-methylaminobenzoic acid is not extensively detailed in the provided search results, a reliable procedure can be constructed based on standard nitration methods for substituted benzoic acids and anilines[5][6][7]. The key is to maintain a low temperature to control the exothermic reaction and prevent side product formation.

Caption: General experimental workflow for nitration.

Materials and Reagents

-

4-Methylaminobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice and Distilled Water

-

Ethanol (for recrystallization, optional)

Procedure

-

Preparation of Substrate Solution: In a flask, carefully add 4-methylaminobenzoic acid to concentrated sulfuric acid, ensuring the flask is cooled in an ice-salt bath to maintain a temperature below 5°C[5][8]. Stir until the solid is fully dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker or flask, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid[7]. Cool this mixture thoroughly in the ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-methylaminobenzoic acid over a period of 15-20 minutes[6][7]. It is critical to monitor the temperature and keep it at or below 5°C throughout the addition to prevent over-nitration and side reactions[5].

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes, then allow it to stand at room temperature for another 15 minutes to ensure the reaction goes to completion[6][7].

-

Work-up and Isolation: Pour the reaction mixture slowly and carefully onto a generous amount of crushed ice with vigorous stirring[5]. The product, 4-methylamino-3-nitrobenzoic acid, will precipitate as a yellow solid.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid[5][7]. The product can be further purified by recrystallization, potentially from an ethanol/water mixture if necessary. Dry the final product completely.

Quantitative Data Summary

Direct yield and quantitative data for the nitration of 4-methylaminobenzoic acid are not prominently available in the initial search. However, data from analogous and alternative synthetic routes provide valuable context.

| Starting Material | Product | Reagents | Reported Yield | Reference |

| 3,4-Dinitrobenzoic acid | 4-Methylamino-3-nitrobenzoic acid | Methylamine, Triethylamine, Ethanol | 81% | [9] |

| 4-Chlorobenzoic acid | 4-Chloro-3-nitrobenzoic acid | HNO₃, H₂SO₄ | 91.7% | [10] |

| Methyl m-nitrobenzoate | m-Nitrobenzoic acid | NaOH, HCl (Hydrolysis) | 90-96% | [11] |

Note: The table includes yields for a related nitration and an alternative synthesis of the target molecule to provide a benchmark for expected efficiency. The high yield in the nitration of 4-chlorobenzoic acid suggests that the nitration of 4-methylaminobenzoic acid should also be an efficient process under optimized conditions.

References

- 1. nbinno.com [nbinno.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. aiinmr.com [aiinmr.com]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 7. webassign.net [webassign.net]

- 8. m.youtube.com [m.youtube.com]

- 9. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Fischer Esterification of 4-(methylamino)-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer esterification of 4-(methylamino)-3-nitrobenzoic acid to produce methyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the chemical properties of the involved compounds, provides a step-by-step experimental protocol for the synthesis of the starting material and its subsequent esterification, and presents the information in a clear, structured format for ease of use by professionals in drug development and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of the reactant, 4-(methylamino)-3-nitrobenzoic acid, and the product, this compound, is provided below.

| Property | 4-(methylamino)-3-nitrobenzoic acid | This compound |

| CAS Number | 41263-74-5 | 36242-50-9[1] |

| Molecular Formula | C₈H₈N₂O₄ | C₉H₁₀N₂O₄[1] |

| Molecular Weight | 196.16 g/mol | 210.19 g/mol [1] |

| Appearance | Yellow solid | Solid[1] |

| Melting Point | >300°C | Not available |

| Solubility | Soluble in DMSO and Methanol | Not available |

Synthesis Pathway

The synthesis of this compound is a two-step process. First, the precursor 4-(methylamino)-3-nitrobenzoic acid is synthesized from 4-chloro-3-nitrobenzoic acid. This is followed by the Fischer esterification of the synthesized acid to yield the final methyl ester.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-(methylamino)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Methyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide amalgamates available data for the compound, its precursor 4-(methylamino)-3-nitrobenzoic acid, and general safety protocols for aromatic nitro and amino compounds. A conservative approach to safety is strongly advised.

Physicochemical and Toxicological Data

Quantitative data for this compound and its precursor are summarized below. It is crucial to note the discrepancy in reported CAS numbers for the target compound. This guide will proceed with the data associated with CAS number 36242-50-9, which has associated GHS hazard statements.

Table 1: Physicochemical Properties

| Property | This compound | 4-(Methylamino)-3-nitrobenzoic Acid |

| CAS Number | 36242-50-9[1][2] | 41263-74-5[3][4] |

| Molecular Formula | C₉H₁₀N₂O₄[2] | C₈H₈N₂O₄[3] |

| Molecular Weight | 210.19 g/mol [2] | 196.16 g/mol [4] |

| Physical Form | Solid | Crystal - Powder[5] |

| Color | - | Pale yellow - Deep yellow[5] |

| Purity | - | 98%[5] |

| Storage Temperature | - | Room Temperature[5] |

Table 2: Toxicological and Hazard Data

| Hazard Information | This compound (CAS: 36242-50-9) | 4-(Methylamino)-3-nitrobenzoic Acid |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[2] | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5] |

| Signal Word | Warning[2] | Warning[5] |

| GHS Pictograms | GHS07 (Exclamation Mark)[5] | GHS07 (Exclamation Mark)[5] |

| Acute Toxicity (Oral) | LD50 - rat (female) - > 2000 mg/kg bw (for the precursor acid)[6] | LD50 - rat (female) - > 2000 mg/kg bw[6] |

| Dermal Toxicity | No data available | No data available[6] |

| Inhalation Toxicity | No data available | No data available[6] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC (for the precursor acid).[4] | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[4] |

Experimental Protocols: Safe Handling Procedures

The following protocols are based on general best practices for handling hazardous aromatic nitro and amino compounds and should be adapted to specific laboratory conditions and experimental scales.

Engineering Controls

-

Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] Aromatic nitro compounds can be volatile and should be handled with adequate local exhaust ventilation.

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory.

Table 3: Recommended Personal Protective Equipment

| Body Part | Recommended Protection | Specifications & Rationale |

| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes. A face shield provides an additional layer of protection.[3] |

| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | No single glove material offers universal protection. Nitrile gloves provide good resistance to a range of chemicals. Inspect gloves for any signs of degradation before use and dispose of them immediately after contamination.[3] |

| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a non-flammable material like cotton should be worn and fully buttoned to protect the skin.[3] |

| Respiratory | Air-purifying respirator (if necessary) | If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required. This necessitates a formal respiratory protection program, including fit testing.[4][6] |

| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must cover the entire foot to prevent injury from spills. |

Handling and Storage

-

Handling: Avoid the formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[6] Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the handling area.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[3] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |

Spill and Disposal Procedures

-

Spill Response: Evacuate personnel to a safe area. Wear appropriate PPE as outlined in Table 3. Avoid dust formation. Sweep up the spilled material and place it in a suitable, closed container for disposal. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Caption: Risk assessment and control workflow for handling this compound.

Caption: Logic diagram for selecting appropriate PPE based on identified hazards.

Conclusion

While this compound is a valuable intermediate, the lack of comprehensive safety data necessitates a cautious and well-informed approach to its handling. Researchers and professionals must adhere to the stringent safety protocols outlined in this guide, which are derived from the available information on the compound and its structural analogs. Prioritizing engineering controls, diligent use of personal protective equipment, and preparedness for emergency situations are paramount to ensuring a safe laboratory environment. As more specific data becomes available, these handling procedures should be reviewed and updated accordingly.

References

An In-depth Technical Guide to Alternative Starting Materials for the Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alternative synthetic routes for Methyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in the pharmaceutical industry. This document details various starting materials, corresponding experimental protocols, and quantitative data to facilitate the selection of the most suitable synthetic strategy.

Introduction

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The conventional synthesis typically involves the esterification of 4-(methylamino)-3-nitrobenzoic acid. This guide explores alternative starting materials and pathways for the synthesis of this important precursor acid and the final ester, offering flexibility in process development and optimization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its immediate precursor is provided below.

| Property | This compound | 4-(Methylamino)-3-nitrobenzoic Acid |

| CAS Number | 71254-71-2[1] | 41263-74-5[1] |

| Molecular Formula | C₉H₁₀N₂O₄[1] | C₈H₈N₂O₄[1] |

| Molecular Weight | 210.19 g/mol [1] | 196.16 g/mol [1] |

| Appearance | Solid[2] | Yellow crystalline powder[1] |

| Melting Point | Not specified | 210-212 °C[1] |

| Solubility | Not specified | Soluble in water, ethanol, and DMSO[1] |

Synthetic Pathways and Starting Materials

Several alternative starting materials can be employed for the synthesis of this compound. The primary strategies involve either the synthesis of the intermediate 4-(methylamino)-3-nitrobenzoic acid followed by esterification, or the direct formation of the final product from a suitable precursor.

Synthesis via 4-(Methylamino)-3-nitrobenzoic Acid Intermediate

The most common approach is a two-step process: synthesis of 4-(methylamino)-3-nitrobenzoic acid, followed by its esterification.

A widely used industrial method begins with 4-chlorobenzoic acid. This process involves nitration followed by nucleophilic aromatic substitution.[1]

Logical Relationship: Synthesis from 4-Chlorobenzoic Acid

Caption: Synthesis workflow starting from 4-chlorobenzoic acid.

Experimental Protocol:

-

Step 1: Nitration of 4-Chlorobenzoic Acid. [1][3]

-

Dissolve 4-chlorobenzoic acid in concentrated sulfuric acid.

-

Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining a low temperature.

-

After the reaction is complete, pour the mixture into ice water to precipitate the product, 4-chloro-3-nitrobenzoic acid.

-

Filter and wash the solid with water until neutral.

-

-

Step 2: Amination of 4-Chloro-3-nitrobenzoic Acid. [1][3][4]

-

Suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine (e.g., 30-40%).

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and adjust the pH to approximately 3-5 with an acid (e.g., acetic acid) to precipitate the product.[4]

-

Collect the yellow solid of 4-(methylamino)-3-nitrobenzoic acid by vacuum filtration and wash with water.

-

-

Step 3: Esterification of 4-(Methylamino)-3-nitrobenzoic Acid. [1]

-

Suspend 4-(methylamino)-3-nitrobenzoic acid in methanol.

-

Add a strong acid catalyst, such as concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours.

-

After cooling, the product can be isolated by pouring the reaction mixture into water and collecting the precipitate.

-

This method involves the direct nitration of 4-methylaminobenzoic acid.[1]

Logical Relationship: Synthesis from 4-Methylaminobenzoic Acid

Caption: Synthesis workflow starting from 4-methylaminobenzoic acid.

Experimental Protocol:

-

Step 1: Nitration of 4-Methylaminobenzoic Acid. [1]

-

React 4-methylaminobenzoic acid with a mixture of nitric acid and sulfuric acid to produce 4-(methylamino)-3-nitrobenzoic acid.

-

-

Step 2: Esterification.

-

Follow the esterification protocol described in section 3.1.1, Step 3.

-

This approach utilizes a nucleophilic aromatic substitution where one nitro group is displaced by methylamine.

Logical Relationship: Synthesis from 3,4-Dinitrobenzoic Acid

Caption: Synthesis workflow starting from 3,4-dinitrobenzoic acid.

Experimental Protocol:

-

Step 1: Amination of 3,4-Dinitrobenzoic Acid. [5]

-

Dissolve 3,4-dinitrobenzoic acid in ethanol.

-

Add triethylamine and a solution of methylamine in methanol.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After completion, concentrate the mixture and add water.

-

Filter the mixture and acidify the filtrate with acetic acid to precipitate the product.

-

Collect and dry the solid 4-(methylamino)-3-nitrobenzoic acid. A yield of 81% has been reported for this step.[5]

-

-

Step 2: Esterification.

-

Follow the esterification protocol described in section 3.1.1, Step 3.

-

Direct Synthesis from Esterified Precursors

An alternative strategy is to perform the amination step on a pre-esterified starting material.

This method involves the direct reaction of Methyl 4-chloro-3-nitrobenzoate with methylamine.

Logical Relationship: Synthesis from Methyl 4-chloro-3-nitrobenzoate

Caption: Direct synthesis from Methyl 4-chloro-3-nitrobenzoate.

Experimental Protocol:

-

Synthesis of Methyl 4-chloro-3-nitrobenzoate.

-

This starting material can be prepared by the esterification of 4-chloro-3-nitrobenzoic acid with methanol.[6][7]

-

One procedure involves dissolving 4-chloro-3-nitrobenzoic acid in methanol, adding triethylamine, cooling the mixture, and then slowly adding acetyl chloride. The mixture is then refluxed for 6 hours.[7]

-

-

Amination of Methyl 4-chloro-3-nitrobenzoate.

-

The reaction of Methyl 4-chloro-3-nitrobenzoate with methylamine would proceed via nucleophilic aromatic substitution to yield the final product. Specific reaction conditions would need to be optimized but would likely involve heating the reactants in a suitable solvent.

-

Similar to the chloro-analogue, the fluoro-substituted ester can be used as a starting material. The fluorine atom is a good leaving group for nucleophilic aromatic substitution.

Experimental Protocol:

-

Synthesis of Methyl 4-fluoro-3-nitrobenzoate. [8]

-

Dissolve 4-fluoro-3-nitro-benzoic acid in methanol.

-

Add concentrated sulfuric acid and heat to reflux for 3 hours.

-

Cool the reaction, pour it onto ice, and collect the precipitated product by suction filtration. A yield of 90% has been reported for this esterification.[8]

-

-

Amination of Methyl 4-fluoro-3-nitrobenzoate.

-

The resulting Methyl 4-fluoro-3-nitrobenzoate can then be reacted with methylamine to yield this compound.

-

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of the intermediate, 4-(methylamino)-3-nitrobenzoic acid, from various starting materials.

| Starting Material | Intermediate | Reagents | Reported Yield | Reference |

| 4-Chlorobenzoic Acid | 4-Chloro-3-nitrobenzoic Acid | H₂SO₄, HNO₃ | 91.7% | [3] |

| 4-Chloro-3-nitrobenzoic Acid | 4-(Methylamino)-3-nitrobenzoic Acid | Methylamine | - | [1][3][4] |

| 3,4-Dinitrobenzoic Acid | 4-(Methylamino)-3-nitrobenzoic Acid | Methylamine, Triethylamine, Ethanol | 81% | [5] |

Conclusion